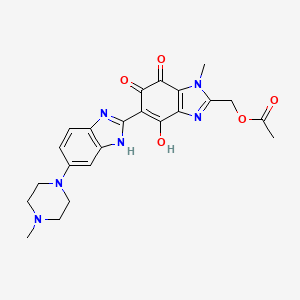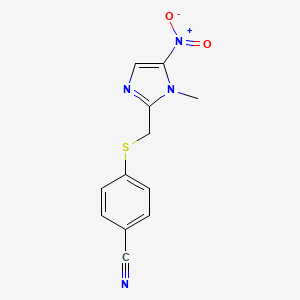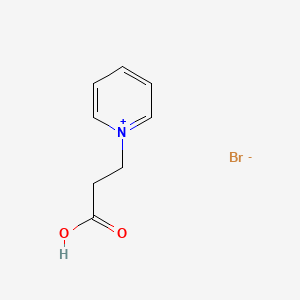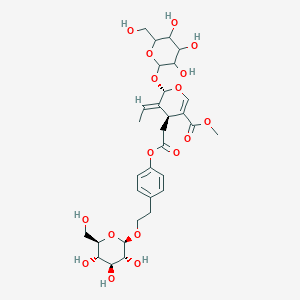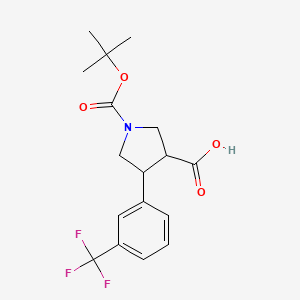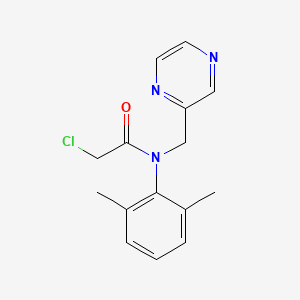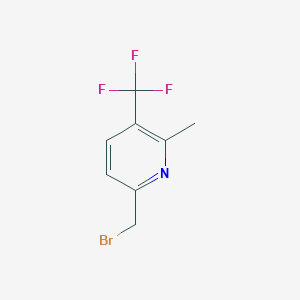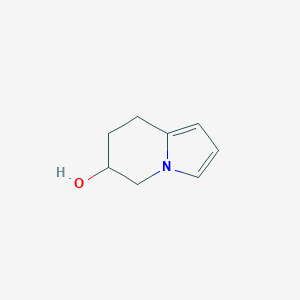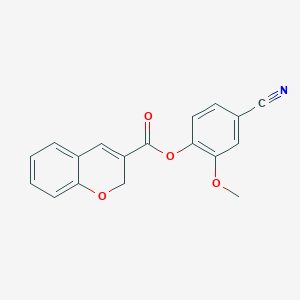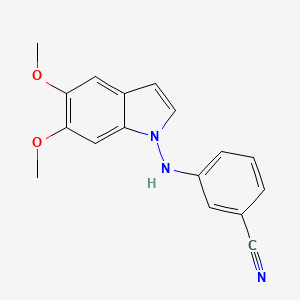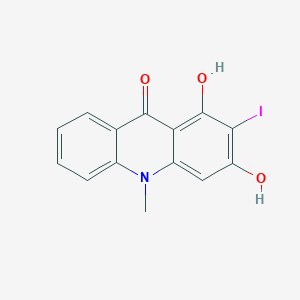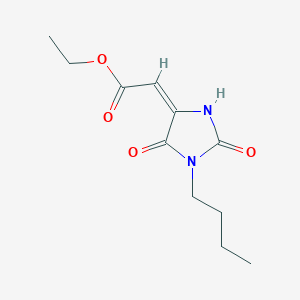
(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a synthetic organic compound that belongs to the class of imidazolidinones Imidazolidinones are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with butylamine, followed by cyclization with a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a variety of substituted imidazolidinones.
Applications De Recherche Scientifique
(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: Another nitrogen-containing heterocycle with diverse applications.
Oxazolidinone: A structurally similar compound with different functional groups.
Thiazolidinone: Another related compound with sulfur in its structure.
Uniqueness
(E)-Ethyl 2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56875-72-0 |
|---|---|
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl (2E)-2-(1-butyl-2,5-dioxoimidazolidin-4-ylidene)acetate |
InChI |
InChI=1S/C11H16N2O4/c1-3-5-6-13-10(15)8(12-11(13)16)7-9(14)17-4-2/h7H,3-6H2,1-2H3,(H,12,16)/b8-7+ |
Clé InChI |
YZFQYOGJVXHYPR-BQYQJAHWSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C\C(=O)OCC)/NC1=O |
SMILES canonique |
CCCCN1C(=O)C(=CC(=O)OCC)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
